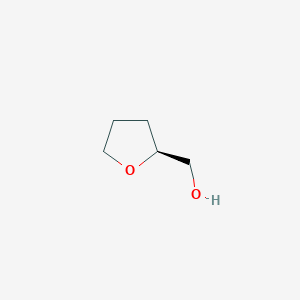

(S)-(Tetrahydrofuran-2-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-01-7 | |

| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-(Tetrahydrofuran-2-YL)methanol

For Immediate Release

This technical guide provides an in-depth overview of the core physical properties of (S)-(Tetrahydrofuran-2-YL)methanol, a vital chiral building block in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise and reliable data for their work.

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a colorless to light yellow liquid recognized for its role in creating enantiomerically pure compounds.[1][2] Its specific stereochemistry is critical for enhancing the efficacy and specificity of various pharmaceutical agents, including antiviral and anticancer drugs.[1]

Core Physical Properties

The physical characteristics of this compound are summarized below. For comparative purposes, data for the racemic mixture of tetrahydrofurfuryl alcohol are also included.

| Property | This compound | Racemic Tetrahydrofurfuryl Alcohol |

| Molecular Formula | C₅H₁₀O₂[1][2] | C₅H₁₀O₂[3] |

| Molecular Weight | 102.13 g/mol [1][2] | 102.13 g/mol [3] |

| CAS Number | 57203-01-7[1][2] | 97-99-4[3] |

| Appearance | Colorless to Yellow Liquid[1] | Colorless liquid with a mild odor[4] |

| Boiling Point | 176.8 °C at 760 mmHg[1][2] | 178 °C at 760 mmHg[5] |

| Melting Point | - | < -80 °C[4] |

| Density | 1.038 g/cm³[1] | 1.0543 g/cm³ at 20°C[5] |

| Refractive Index (n_D) | - | 1.4520 at 20°C[5] |

| Specific Optical Rotation | [α]D²⁴ +14.9° (c=5, nitromethane) (for the L-isomer, which corresponds to the S-enantiomer)[4][5] | Not applicable |

| Solubility | Good solubility in water[6] | Miscible with water, alcohol, ether, acetone, chloroform, and benzene[5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., paraffin oil)

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level just above the side arm.

-

Add a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the oil in the Thiele tube. The oil level should be above the sample level but below the open end of the test tube.[8]

-

Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform temperature distribution.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.[9]

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer or graduated cylinder.

-

Measure the mass of the empty, dry container on the analytical balance.[10]

-

Fill the container with the sample liquid to a calibrated mark (for a pycnometer) or a specific volume (for a graduated cylinder).[11] Ensure there are no air bubbles.

-

Measure the mass of the container with the liquid.[10]

-

Record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.[10]

-

The density is calculated using the formula: Density = Mass / Volume.[9]

-

For higher accuracy, repeat the measurement several times and calculate the average.[9]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

This compound sample

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Connect the refractometer to the constant temperature water bath set to the desired temperature (e.g., 20°C). Allow the prisms to equilibrate.

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent.

-

Place a few drops of the sample onto the surface of the lower prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, single-colored line.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Press the read button to display the refractive index value. Record the temperature at which the measurement was taken.

Determination of Specific Optical Rotation

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral substance.[12]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

-

Sodium lamp (as a monochromatic light source)

-

Analytical balance

-

Volumetric flask

-

Solvent (e.g., nitromethane)[4]

Procedure:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for approximately 10 minutes.[12]

-

Prepare a solution of this compound by accurately weighing a known mass of the compound and dissolving it in a precise volume of the specified solvent in a volumetric flask. Calculate the concentration (c) in g/mL.[12]

-

First, calibrate the instrument with a blank. Fill the polarimeter cell with the pure solvent.[12] Ensure no air bubbles are present in the light path.[12] Place the cell in the polarimeter and take a reading, which should be zeroed.[12]

-

Rinse the polarimeter cell with the prepared sample solution, then fill it with the solution, again ensuring the absence of air bubbles.

-

Place the sample cell in the polarimeter and measure the observed optical rotation (α).[12] Record the temperature.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the specific optical rotation of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 57203-01-7; 72074-94-3 | Benchchem [benchchem.com]

- 3. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 4. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurfuryl Alcohol [drugfuture.com]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

An In-depth Technical Guide on (S)-(Tetrahydrofuran-2-YL)methanol: Chemical Structure, Chirality, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-YL)methanol is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its unique structural features, including a stereocenter at the 2-position of the tetrahydrofuran ring, make it an essential precursor for the enantioselective synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, chirality, and key applications of this compound, with a focus on its role in drug development. Detailed quantitative data, experimental protocols, and a visualization of its application in the synthesis of an HIV protease inhibitor are presented to support researchers and scientists in their endeavors.

Chemical Structure and Properties

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a colorless to pale yellow liquid. The molecule consists of a saturated five-membered heterocycle, tetrahydrofuran, substituted at the 2-position with a hydroxymethyl group (-CH₂OH).

Chemical Structure:

The key feature of this molecule is the chiral center at the C2 position of the tetrahydrofuran ring, designated as (S) according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its application in asymmetric synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 57203-01-7 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 176.8 °C at 760 mmHg | [1] |

| Density | 1.038 g/cm³ | [1] |

| Specific Optical Rotation | [α]²⁴_D = +14.9° (c=1, nitromethane) | [2] |

Chirality and Its Significance

The presence of a single stereocenter in this compound gives rise to its chirality, meaning it is non-superimposable on its mirror image, the (R)-enantiomer. This property is fundamental to its utility in the synthesis of enantiomerically pure pharmaceuticals. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The dextrorotatory nature of the (S)-enantiomer, as indicated by its positive specific optical rotation, is a key characteristic used to confirm its enantiomeric purity.[2] The ability to introduce a specific stereocenter early in a synthetic route using a chiral building block like this compound is a highly efficient strategy in modern drug discovery and development.[1]

Applications in Drug Development

This compound is a versatile chiral intermediate used in the synthesis of a range of pharmaceuticals, including antiviral and anticancer agents.[1] Its tetrahydrofuran motif is a common feature in many biologically active compounds.

Case Study: Synthesis of Amprenavir

A prominent example of the application of this compound is in the synthesis of Amprenavir , an HIV protease inhibitor.[3] The (S)-configured tetrahydrofuran moiety is incorporated into the final drug structure and plays a critical role in its binding to the active site of the HIV protease enzyme.[3]

The diagram below illustrates the logical flow from the chiral building block to the therapeutic action of Amprenavir.

Caption: Role of this compound in Amprenavir Synthesis and HIV Protease Inhibition.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods, including chiral pool synthesis starting from readily available enantiopure natural products. A common and efficient strategy involves the use of L-glutamic acid.

Synthesis of this compound from L-Glutamic Acid

This protocol outlines a multi-step synthesis starting from L-glutamic acid, a readily available and inexpensive chiral starting material. The key steps involve the reduction of the carboxylic acid functionalities and cyclization to form the tetrahydrofuran ring, preserving the stereochemistry at the chiral center.

Materials:

-

L-Glutamic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Calcium chloride (CaCl₂)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

Procedure:

Step 1: Esterification of L-Glutamic Acid

-

To a stirred suspension of L-glutamic acid in methanol at 0 °C, slowly add thionyl chloride dropwise.

-

After the addition is complete, reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain crude dimethyl L-glutamate hydrochloride.

Step 2: Reduction of the Diester to the Diol

-

Suspend the crude dimethyl L-glutamate hydrochloride in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of sodium borohydride in methanol.

-

Slowly add the sodium borohydride solution to the stirred suspension of the diester at 0 °C.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino diol.

Step 3: Diazotization and Cyclization

-

Dissolve the crude amino diol in dilute aqueous hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

Step 4: Purification

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Expected Yield: Moderate to good overall yield.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its specific optical rotation should be measured to confirm its enantiomeric purity.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a reactive hydroxyl group make it an ideal starting material for the enantioselective synthesis of complex drug molecules. The synthesis of the HIV protease inhibitor Amprenavir serves as a compelling example of its importance in modern drug development. The experimental protocol provided offers a reliable method for the preparation of this key chiral intermediate from an inexpensive and readily available starting material. A thorough understanding of the properties and synthetic utility of this compound is essential for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

- 1. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 3. benchchem.com [benchchem.com]

A Comprehensive Guide to (S)-(Tetrahydrofuran-2-YL)methanol: Nomenclature and Identification

For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical identification is paramount. This document provides a detailed overview of the nomenclature and key identifiers for the chiral building block, (S)-(Tetrahydrofuran-2-YL)methanol.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [(2S)-oxolan-2-yl]methanol [1][2]. This name unambiguously describes its molecular structure, indicating a methanol group attached to the second carbon of an oxolane (tetrahydrofuran) ring, with the stereochemistry at this carbon being of the (S) configuration.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound is known by a variety of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

| Synonym | Source(s) |

| (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | [1][3] |

| (S)-Tetrahydrofurfuryl alcohol | [1][2] |

| (S)-(+)-Tetrahydrofurfuryl alcohol | [2][3] |

| (S)-Tetrahydro-2-furanmethanol | [1][2] |

| (2S)-Tetrahydro-2-furanmethanol | [2] |

| (S)-1-(Tetrahydrofuran-2-yl)methanol | [1][2] |

| (2S)-tetrahydrofuran-2-ylmethanol | [1] |

| (S)-2-tetrahydrofurylmethanol | [1] |

| 2-Furanmethanol, tetrahydro-, (S)- | [1] |

Chemical Identifiers

To ensure precise identification, a set of standardized numbers and codes are used globally. These identifiers are essential for database searches, regulatory submissions, and unambiguous communication in research.

| Identifier Type | Value | Source(s) |

| CAS Number | 57203-01-7 | [1][3][4] |

| 72074-94-3 (less common) | [1][2] | |

| Molecular Formula | C₅H₁₀O₂ | [1][2][4] |

| Molecular Weight | 102.13 g/mol | [1][2][4] |

| MDL Number | MFCD04972320 | [3][4] |

| EC Number | 805-047-8 | [1] |

| InChIKey | BSYVTEYKTMYBMK-YFKPBYRVSA-N | [1][2] |

| SMILES | C1C--INVALID-LINK--CO | [1] |

Structural Representation

The relationship between the IUPAC name and the common synonym "tetrahydrofurfuryl alcohol" can be visualized through the following logical diagram. The core structure is a tetrahydrofuran ring, which is hydrogenated furan. The addition of a hydroxymethyl group creates tetrahydrofurfuryl alcohol. The specific stereochemistry at the point of attachment leads to the (S)-enantiomer.

This guide provides a foundational understanding of the nomenclature and key identifiers for this compound, facilitating its accurate use in research and development.

References

- 1. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (57203-01-7) for sale [vulcanchem.com]

- 3. 57203-01-7 Cas No. | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | Apollo [store.apolloscientific.co.uk]

- 4. This compound [myskinrecipes.com]

(S)-(Tetrahydrofuran-2-YL)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of (S)-(Tetrahydrofuran-2-YL)methanol, a key chiral building block in organic synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] The "(S)" designation indicates a specific stereochemistry at the chiral center, which is crucial for its application in the synthesis of enantiomerically pure compounds for pharmaceuticals, such as antiviral and anticancer agents.[2] This colorless liquid serves as a specialty solvent and a vital intermediate in the production of complex organic molecules and fine chemicals.[1][2]

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Density | 1.038 g/cm³ |

| Boiling Point | 176.8°C at 760 mmHg |

Structural and Registration Information

For unambiguous identification in research and procurement, the following identifiers are used.

| Identifier Type | Value |

| IUPAC Name | [(2S)-oxolan-2-yl]methanol |

| CAS Number | 57203-01-7 |

| InChI | InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 |

| SMILES | C1CC(OC1)CO |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name and its core molecular identifiers.

Caption: Relationship between compound name and its molecular properties.

References

Spectroscopic Profile of (S)-(Tetrahydrofuran-2-YL)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-(Tetrahydrofuran-2-yl)methanol. The information presented herein is essential for the characterization and quality control of this important intermediate in pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a saturated five-membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group. Its chemical formula is C₅H₁₀O₂ and it has a molecular weight of 102.13 g/mol .[1] The stereochemistry at the C2 position is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, which are critical for its structural confirmation and purity assessment. Note that for NMR and IR spectroscopy, the data for the racemic mixture (tetrahydrofurfuryl alcohol) is identical to that of the pure (S)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.50 - 1.65 | m | H-4 | |

| 1.80 - 2.05 | m | H-3, H-4' | |

| 3.40 - 3.55 | m | H-5, H-1' | |

| 3.70 - 3.85 | m | H-5' | |

| 3.90 - 4.05 | m | H-2 | |

| ~2.5 (variable) | br s | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 25.8 | C-4 |

| 28.5 | C-3 |

| 65.8 | C-1' |

| 68.4 | C-5 |

| 78.9 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum for tetrahydrofurfuryl alcohol shows the following key absorption bands.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 2970, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| 1060 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of tetrahydrofurfuryl alcohol exhibits the following significant peaks.[3][4][5][6]

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~5 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [M - CH₂OH]⁺ |

| 43 | ~60 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | ~35 | [C₃H₅]⁺ |

| 31 | ~20 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of the liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

Data Acquisition (Electron Ionization - Mass Spectrometry):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation using spectroscopic data.

References

- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 2. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 3. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 4. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 5. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 6. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profile of (S)-(Tetrahydrofuran-2-YL)methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(Tetrahydrofuran-2-yl)methanol, a key chiral intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for the (S)-enantiomer in the public domain, this document focuses on the known solubility of its racemic form, tetrahydrofurfuryl alcohol (THFA), in a range of common organic solvents. Furthermore, this guide details standardized experimental protocols for determining the precise solubility of this compound, enabling researchers to generate critical data for process development, formulation, and purification.

Introduction

This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for the desired biological activity and efficacy of the final drug product. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and formulating stable dosage forms. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Solubility Profile of Tetrahydrofurfuryl Alcohol (THFA)

THFA is a colorless to light yellow hygroscopic liquid.[1][2] It is characterized as a versatile, polar protic solvent.[3][4] Its molecular structure, featuring a polar hydroxyl group and a tetrahydrofuran ring, dictates its solubility behavior.

Qualitative Solubility Data:

Based on available literature, THFA is reported to be miscible with a wide range of polar organic solvents. Miscibility implies that the two liquids can be mixed in all proportions to form a single homogeneous phase. Conversely, it exhibits limited solubility in non-polar hydrocarbons. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of Tetrahydrofurfuryl Alcohol (THFA) in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol, Ethanol, 1-Propanol, iso-Amyl alcohol | Miscible[5] |

| Ethers | Diethyl Ether | Miscible[2][5] |

| Ketones | Acetone | Miscible[2] |

| Esters | Ethyl Acetate | Soluble[5] |

| Halogenated Hydrocarbons | Chloroform | Miscible[2][5] |

| Aromatic Hydrocarbons | Benzene | Miscible[2] |

| Paraffin Hydrocarbons | Paraffins | Insoluble[2] |

| Water | Water | Miscible[2][5] |

The high solubility in polar solvents is attributed to the ability of the hydroxyl group to form hydrogen bonds with the solvent molecules. The ether oxygen in the tetrahydrofuran ring also contributes to its polarity. The insolubility in paraffin hydrocarbons is due to the significant difference in polarity ("like dissolves like" principle).

Experimental Protocols for Solubility Determination

To obtain the precise quantitative solubility data essential for process development, standardized experimental methodologies must be employed. The following sections detail two common methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a sealed flask in a temperature-controlled shaker bath).

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent phase remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow for the complete separation of the two phases (the saturated solvent phase and the excess solute phase).

-

Sampling: A sample of the clear, saturated solvent phase is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or further dissolution. The use of a syringe filter is recommended to prevent the transfer of any undissolved micro-droplets.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by measuring the refractive index.

-

Data Reporting: The solubility is typically reported in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward technique suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature, as described in the isothermal equilibrium method.

-

Sampling and Weighing: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., an evaporating dish or a vial). The total mass of the container and the solution is recorded.

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature, under a gentle stream of an inert gas (like nitrogen), or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the solute.

-

Drying and Final Weighing: The container with the remaining solute is dried to a constant weight in a vacuum oven. The final mass of the container and the dry solute is recorded.

-

Calculation: The mass of the solute and the mass of the solvent in the original sample can be calculated from the recorded weights. The solubility is then expressed as grams of solute per 100 g of solvent.

Conclusion and Recommendations

The solubility of this compound is a critical parameter in its application in pharmaceutical development. While qualitative data for the racemic mixture, THFA, indicates high solubility in polar organic solvents and poor solubility in non-polar hydrocarbons, there is a clear need for quantitative data for the pure (S)-enantiomer.

It is strongly recommended that researchers and drug development professionals undertake experimental determination of the solubility of this compound in relevant solvent systems using established protocols such as the isothermal equilibrium or gravimetric methods. The generation of such data will facilitate more robust and efficient process development, leading to higher purity and yield of the final API, and will enable more effective formulation strategies. Future work should also focus on the development of thermodynamic models to correlate and predict the solubility of this important chiral intermediate in various solvent mixtures and at different temperatures.

References

A Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol for Researchers and Drug Development Professionals

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined structure, featuring a tetrahydrofuran ring and a primary alcohol, makes it an important intermediate for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of the commercial availability, key properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a compilation of data from several commercial vendors to facilitate comparison.

| Supplier | Purity (%) | Boiling Point (°C) | Density (g/cm³) | Enantiomeric Excess (ee) |

| Biosynce | - | 176.8 ± 8.0 | 1.038 ± 0.06 | - |

| Simson Pharma | Custom Synthesis | - | - | - |

| Vulcanchem | - | - | - | - |

| CymitQuimica | 95% | - | - | - |

| MySkinRecipes | 96% | 176.8 | 1.038 | - |

| Apollo Scientific | 94% | - | - | - |

| Parchem | - | - | - | - |

| BLDpharm | - | - | - | - |

| Sigma-Aldrich | 95% | - | - | - |

| Oakwood Chemical | - | - | - | - |

Note: Enantiomeric excess (ee) is a critical parameter for chiral compounds, but it is not always specified on supplier websites. It is highly recommended to request a Certificate of Analysis (CoA) for lot-specific ee values.

Physicochemical Properties

| Property | Value |

| CAS Number | 57203-01-7 |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~178 °C |

| Density | ~1.054 g/mL at 25 °C |

| Solubility | Miscible with water, ethanol, and other common organic solvents |

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the asymmetric reduction of 2-furoic acid derivatives. The following protocol is a representative example based on established methodologies.

Materials:

-

Methyl 2-furoate

-

(S)-B-Chlorodiisopinocampheylborane ((S)-DIP-Chloride™)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reduction of Methyl 2-furoate: To a stirred solution of methyl 2-furoate (1.0 eq) in anhydrous THF at -25 °C under an inert atmosphere (e.g., argon), a solution of (S)-DIP-Chloride™ (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -25 °C for 48 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of methanol at -25 °C. The mixture is then warmed to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product, (S)-2-(hydroxymethyl)furan, is purified by silica gel column chromatography.

-

Hydrogenation: The purified (S)-2-(hydroxymethyl)furan (1.0 eq) is dissolved in methanol in a high-pressure reactor. A catalytic amount of Raney Nickel (Ra-Ni) is added. The reactor is flushed with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at room temperature for 24 hours.

-

Final Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude this compound is purified by distillation under reduced pressure to afford the final product as a colorless oil.

Application in the Synthesis of an Antiviral Drug Intermediate

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. For instance, it can be utilized in the synthesis of intermediates for antiviral drugs. The following is a generalized protocol for the tosylation of the primary alcohol, a common step in further synthetic transformations.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) solution (1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portionwise.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product, (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate, is purified by silica gel column chromatography.

Visualizations

The following diagrams illustrate the asymmetric synthesis of this compound and its application in a synthetic workflow.

The Pivotal Role of (S)-(Tetrahydrofuran-2-yl)methanol as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-yl)methanol, a chiral cyclic ether, has emerged as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical industry. Its unique structural features, including a stereodefined center and a versatile tetrahydrofuran moiety, render it an invaluable synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its instrumental role in the development of antiviral therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the practical knowledge required to leverage this chiral building block in their drug discovery endeavors.

Introduction

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile. The use of enantiomerically pure building blocks is a key strategy in asymmetric synthesis to ensure the production of single-enantiomer drugs with enhanced efficacy and safety. This compound has gained prominence as a versatile chiral building block due to its ready availability and the synthetic utility of its tetrahydrofuran ring and primary alcohol functionality.[1][2] This guide will delve into the technical aspects of its application, highlighting its significance in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 178 °C | [3] |

| Density | 1.0511 g/cm³ | [3] |

| Optical Rotation | Specific to the (S)-enantiomer | [4] |

| Solubility | Miscible with water and common organic solvents | [4] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its application as a chiral building block. Various methods have been developed, with the asymmetric hydrogenation of furan-based precursors being a prominent route.

General Synthetic Workflow

The synthesis typically involves the stereoselective reduction of a prochiral furan derivative. This can be achieved through catalytic asymmetric hydrogenation or biocatalytic methods, which offer high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of 2-Furoic Acid followed by Reduction

This protocol outlines a representative two-step synthesis of this compound.

Step 1: Asymmetric Hydrogenation of 2-Furoic Acid to (S)-Tetrahydrofuran-2-carboxylic Acid

-

Materials: 2-Furoic acid, Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(S)-BINAP), Methanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, dissolve 2-furoic acid (1 equivalent) in methanol.

-

Add the chiral Ruthenium-BINAP catalyst (0.01-0.1 mol%).

-

Pressurize the reactor with hydrogen gas (50-100 atm).

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, cool the reactor, release the pressure, and concentrate the solvent under reduced pressure.

-

The crude (S)-Tetrahydrofuran-2-carboxylic acid is typically used in the next step without further purification.

-

Step 2: Reduction of (S)-Tetrahydrofuran-2-carboxylic Acid to this compound

-

Materials: (S)-Tetrahydrofuran-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or Borane-dimethyl sulfide complex (BH₃·SMe₂), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate solution.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C, slowly add a solution of (S)-Tetrahydrofuran-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure this compound.

-

Application in Drug Synthesis: The Case of Darunavir

This compound and its derivatives are pivotal in the synthesis of numerous pharmaceuticals. A prominent example is the use of a closely related chiral building block, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][6]

The Role of the Chiral Tetrahydrofuran Moiety in Darunavir

The bis-tetrahydrofuran (bis-THF) moiety of Darunavir plays a crucial role in its high binding affinity to the HIV-1 protease active site.[7] It forms critical hydrogen bonds with the backbone atoms of the protease, contributing to the drug's potency and high genetic barrier to resistance.[8]

Synthetic Scheme for Darunavir

The synthesis of Darunavir is a multi-step process where the chiral tetrahydrofuran derivative is coupled with other key intermediates.

Experimental Protocol: Synthesis of Darunavir from (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

This protocol provides a generalized procedure for the final coupling steps in the synthesis of Darunavir.

-

Materials: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, N,N'-Disuccinimidyl carbonate (DSC), Acetonitrile, (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-ol, Triethylamine.

-

Procedure:

-

Activation of the Chiral Alcohol: Dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1 equivalent) and DSC (1.1 equivalents) in acetonitrile. Stir the mixture at room temperature for 2-4 hours to form the activated N-succinimidyl carbonate intermediate.

-

Coupling Reaction: To the solution containing the activated intermediate, add (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-ol (1 equivalent) and triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by HPLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield Darunavir.

-

| Reaction Step | Reactants | Key Reagents | Product | Typical Yield | Reference(s) |

| Activation | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | DSC | Activated bis-THF intermediate | >90% | [9] |

| Coupling | Activated bis-THF, (1S,2R)-3-((4-amino-N-isobutylphenyl)sulfonamido)-1-phenylpropan-2-ol | Triethylamine | Darunavir | 50-70% | [9] |

Mechanism of Action of Darunavir: Inhibition of HIV-1 Protease

Darunavir exerts its antiviral effect by inhibiting HIV-1 protease, an enzyme essential for the maturation of new, infectious virus particles.[1][10]

The HIV Replication Cycle and the Role of Protease

HIV-1 replicates by integrating its genetic material into the host cell's DNA. The host cell then produces viral polyproteins, which are long, non-functional protein chains. HIV-1 protease is responsible for cleaving these polyproteins into smaller, functional proteins, a process crucial for the assembly of mature, infectious virions.[11][12]

Molecular Mechanism of Darunavir Inhibition

Darunavir is a competitive inhibitor that binds to the active site of HIV-1 protease with high affinity.[7] Its structure is designed to mimic the natural substrate of the protease. The bis-THF moiety of Darunavir is a key feature that enhances its binding to the protease, making it a highly effective inhibitor.[8] By blocking the active site, Darunavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1]

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern organic synthesis and drug discovery. Their successful application in the synthesis of complex pharmaceuticals like Darunavir underscores their importance. This technical guide has provided a detailed overview of the synthesis, properties, and applications of this key chiral synthon, along with practical experimental protocols and a mechanistic understanding of its role in antiviral therapy. It is anticipated that the continued exploration of the synthetic utility of this compound will lead to the development of novel therapeutics for a range of diseases.

References

- 1. Protease-Mediated Maturation of HIV: Inhibitors of Protease and the Maturation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of human immunodeficiency virus type 1-specific protease in core protein maturation and viral infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

A Technical Guide to Asymmetric Synthesis Using Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis, the controlled creation of a specific stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry and paramount in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.[1] Chiral alcohols are fundamental building blocks and powerful tools in this endeavor, serving as versatile chiral auxiliaries, ligands for metal catalysts, and precursors to potent organocatalysts. Their influence allows for the precise construction of new stereogenic centers, guiding reactions to yield products with high enantiomeric or diastereomeric purity. This guide provides an in-depth technical overview of core strategies in asymmetric synthesis that leverage the unique properties of chiral alcohols, complete with experimental protocols and quantitative data to inform practical application in research and development.

Core Strategies and Applications

Chiral alcohols are employed in asymmetric synthesis through several key strategies:

-

Chiral Auxiliaries: A chiral alcohol can be temporarily incorporated into a prochiral substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1] Prominent examples include pseudoephedrine and 8-phenylmenthol in alkylation reactions, and Evans oxazolidinones (derived from amino alcohols) in aldol reactions.

-

Chiral Ligands for Metal Catalysts: Chiral alcohols and their derivatives, particularly amino alcohols, are crucial as ligands that create a chiral environment around a metal center. This chiral metallic complex can then catalyze enantioselective reactions. The Sharpless asymmetric epoxidation, which uses diethyl tartrate (a diol) as a ligand for a titanium catalyst, is a landmark example of this approach.[2][3][4]

-

Chiral Catalysts and Reagents: Chiral alcohols are precursors to highly effective organocatalysts. The Corey-Bakshi-Shibata (CBS) reduction, for instance, utilizes an oxazaborolidine catalyst prepared from a chiral amino alcohol to achieve the enantioselective reduction of ketones.[5][6]

-

Enzymatic Resolutions: Enzymes, particularly lipases, can differentiate between the enantiomers of a racemic alcohol. In a process known as kinetic resolution, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers.[7] Dynamic kinetic resolution (DKR) combines this enzymatic process with a racemization catalyst to theoretically convert 100% of the starting material into a single enantiomer.[8]

Quantitative Data Presentation

The efficacy of an asymmetric synthesis is primarily measured by the reaction yield and the stereochemical purity of the product, expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.). The following tables summarize quantitative data for key reactions involving chiral alcohols.

Table 1: Asymmetric Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | d.e. (%) | Reference |

| (+)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | High | >99 | [1] |

| (+)-Pseudoephedrine | N-Isovaleryl amide | Methyl iodide | 90 | >99 | [9] |

| (-)-8-Phenylmenthol | Phenylacetate ester | Methyl iodide | 80 | 94 | [10] |

| (-)-8-Phenylmenthol | Salicylic acid ester | Methyl iodide | 80 | 7:1 (d.r.) | [11] |

| (4R,5S)-Oxazolidinone | N-Propionyl imide | Benzaldehyde (Aldol) | High | >99 | [12] |

Table 2: Catalytic Asymmetric Reduction of Prochiral Ketones

| Catalyst System | Substrate | Reducing Agent | Yield (%) | e.e. (%) | Reference |

| (R)-CBS-Oxazaborolidine | 4'-Fluoroacetophenone | Borane-DMS | >90 | >95 | [5] |

| (S)-CBS-Oxazaborolidine | Acetophenone | Borane-THF | High | >95 | [6][13] |

| RuCl₂[(R)-BINAP][(R,R)-dpen] | Acetophenone | H₂ | High | >99 | [14] |

Table 3: Asymmetric Epoxidation and Dihydroxylation

| Reaction | Substrate | Catalyst System | Yield (%) | e.e. (%) | Reference |

| Sharpless Epoxidation | Geraniol (allylic alcohol) | Ti(OⁱPr)₄, (+)-DET | >90 | >95 | [2][4] |

| Sharpless Epoxidation | Hex-2-en-1-ol | Ti(OⁱPr)₄, L-(+)-DET | 85 | 94 | [15] |

Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Conversion (%) | e.e. of remaining alcohol (%) | Reference |

| Novozym-435 (CALB) | 1-Phenylethanol | Vinyl acetate | ~50 | >99 | [8][16] |

| Novozym-435 (CALB) | 1-Phenylethanol | Tributyrin | ~50 | >99 | [7] |

| Novozym-435 (CALB) | (R,S)-α-tetralol | Vinyl acetate | ~50 | High | [17] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are protocols for several key experiments.

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol, developed by Andrew G. Myers, describes the highly diastereoselective alkylation of a pseudoephedrine amide enolate.[1][18]

1. Preparation of N-Propionyl-(+)-pseudoephedrine Amide:

-

Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add pyridine (1.2 eq), followed by the dropwise addition of propionyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction with saturated aqueous NaHCO₃, extract with DCM, and purify to obtain the amide.[1]

2. Diastereoselective Alkylation:

-

To an oven-dried flask under an inert atmosphere, add the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.

-

Cool the mixture to -78 °C.

-

Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (2.1 eq) and stir for 1 hour to form the enolate.

-

Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise at 0 °C.[18]

-

Stir the reaction at 0 °C until completion.

-

Quench the reaction with saturated ammonium chloride solution and extract the product. Purification is typically achieved by column chromatography or recrystallization.[1][18]

3. Cleavage of the Auxiliary:

-

The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using conditions such as tetrabutylammonium hydroxide in a t-BuOH/water mixture at 95 °C.[18]

-

Alternatively, reduction with a reagent like LiAlH₄ or LiBH₄ yields the chiral primary alcohol.[18]

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Ketone

This protocol details the enantioselective reduction of 4'-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethanol.[5]

1. Catalyst Activation and Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mmol, 10 mol%).

-

Dilute the catalyst with anhydrous THF (10 mL) and cool to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (BMS, ~10 mmol) dropwise to the stirred catalyst solution and stir for 15 minutes.[5]

2. Reduction Reaction:

-

In a separate flask, dissolve 4'-fluoroacetophenone (10.0 mmol) in anhydrous THF (20 mL).

-

Cool the catalyst-borane complex to -30 °C.

-

Slowly add the ketone solution dropwise over 30 minutes, maintaining the internal temperature below -25 °C.

-

Monitor the reaction by TLC. Once complete, allow the mixture to warm to room temperature.[5]

3. Work-up and Isolation:

-

Quench the reaction by slowly adding methanol, followed by 2 M HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography.[5]

Protocol 3: Enzymatic Kinetic Resolution of 1-Phenylethanol

This protocol describes the lipase-catalyzed resolution of racemic 1-phenylethanol.[8][16]

1. Reaction Setup:

-

To a solution of racemic 1-phenylethanol (13.5 mmol) in hexane (80 mL), add Novozym-435 (immobilized Candida antarctica lipase B, 250 mg).

-

Add vinyl acetate (27 mmol) dropwise.

-

Maintain the reaction under orbital stirring (e.g., 180 rpm) at a controlled temperature (e.g., 60 °C).[8][16]

2. Monitoring and Work-up:

-

Monitor the reaction progress by chiral GC analysis to determine conversion and enantiomeric excess. The reaction is typically stopped at ~50% conversion.

-

Once the desired conversion is reached, filter off the enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

3. Product Separation:

-

Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by column chromatography using a hexane/ethyl acetate eluent system.[8]

Visualization of Mechanisms and Workflows

Understanding the underlying mechanisms and experimental sequences is critical for optimizing and troubleshooting these reactions. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows.

Conclusion

Chiral alcohols are indispensable tools in the field of asymmetric synthesis, offering a diverse array of strategies to achieve high levels of stereocontrol. From their use as recoverable chiral auxiliaries to their role in forming highly efficient chiral catalysts, these molecules provide robust and reliable pathways to enantiomerically pure compounds. The methodologies presented in this guide—including asymmetric alkylation, catalytic reductions, and enzymatic resolutions—represent foundational techniques for researchers in academia and industry. A thorough understanding of their underlying mechanisms, coupled with detailed experimental protocols and comparative data, empowers scientists to design and execute synthetic routes for the efficient production of complex chiral molecules, driving innovation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. escholarship.org [escholarship.org]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. researchgate.net [researchgate.net]

- 14. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scielo.br [scielo.br]

- 17. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(Tetrahydrofuran-2-YL)methanol from L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the chiral building block, (S)-(Tetrahydrofuran-2-YL)methanol, commencing from the readily available amino acid, L-glutamic acid. The described synthetic route is a two-step process involving the reduction of L-glutamic acid to the corresponding amino diol, followed by a diazotization and intramolecular cyclization reaction.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereodefined tetrahydrofuran moiety is a key structural element in numerous biologically active molecules. The use of L-glutamic acid as a starting material provides a cost-effective and enantiomerically pure source for the synthesis of this important chiral building block.

The synthetic pathway involves two key transformations:

-

Reduction of L-glutamic acid: Both carboxylic acid functionalities of L-glutamic acid are reduced to primary alcohols to yield (S)-2-aminopentane-1,5-diol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Diazotization and Intramolecular Cyclization: The primary amino group of (S)-2-aminopentane-1,5-diol is converted to a diazonium salt, which is an excellent leaving group. The subsequent intramolecular nucleophilic attack by one of the hydroxyl groups leads to the formation of the tetrahydrofuran ring, yielding the target molecule, this compound.

Chemical Structures and Reaction Scheme

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Reduction | L-Glutamic acid, Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux (approx. 66 °C) | 16 |

| 2 | Diazotization & Cyclization | (S)-2-aminopentane-1,5-diol, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | Water | 0 - 5 | 2 |

Table 2: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Boiling Point (°C) |

| (S)-2-aminopentane-1,5-diol | C₅H₁₃NO₂ | 119.16 | 70-80 | Viscous oil | - |

| This compound | C₅H₁₀O₂ | 102.13 | 60-70 | Colorless liquid | 176-178 |

Experimental Protocols

Step 1: Synthesis of (S)-2-aminopentane-1,5-diol

This protocol is adapted from established procedures for the reduction of α-amino acids.

Materials:

-

L-Glutamic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.

-

Addition of L-Glutamic Acid: Cool the suspension to 0 °C using an ice bath. Slowly add L-glutamic acid (1 equivalent) in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water (in a volume in mL equal to the mass of LiAlH₄ in g) dropwise to quench the excess LiAlH₄. This is followed by the slow, dropwise addition of 15% aqueous NaOH solution (same volume as water), and then again deionized water (3 times the initial volume of water).

-

Work-up: Stir the resulting white precipitate for 30 minutes at room temperature. Filter the precipitate through a pad of Celite® and wash thoroughly with THF and then ethyl ether.

-

Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (S)-2-aminopentane-1,5-diol as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on general procedures for diazotization and intramolecular cyclization.

Materials:

-

(S)-2-aminopentane-1,5-diol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Beaker

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Diazotizing Solution: In a beaker, dissolve sodium nitrite (1.1 equivalents) in deionized water. Cool the solution in an ice bath.

-

Reaction Setup: In a separate round-bottom flask, dissolve (S)-2-aminopentane-1,5-diol (1 equivalent) in a dilute aqueous solution of sulfuric acid. Cool this solution to 0-5 °C in an ice bath with stirring.

-

Diazotization and Cyclization: Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amino diol, maintaining the temperature between 0 and 5 °C. After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours. Nitrogen gas will be evolved.

-

Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the excess acid by the careful, slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Visualizations

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas. Handle in a dry, inert atmosphere. All glassware must be thoroughly dried before use.

-

Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry. It is crucial to maintain the reaction at low temperatures (0-5 °C) and use the diazonium intermediate in solution without isolation.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. The user is solely responsible for all safety precautions and for verifying the appropriateness of these procedures for their specific application.

Application Notes and Protocols for the Enantioselective Synthesis of Tetrahydrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The precise stereochemical control during the synthesis of substituted THFs is often crucial for their desired biological activity. This document provides detailed application notes and experimental protocols for key modern methodologies in the enantioselective synthesis of tetrahydrofuran derivatives, focusing on organocatalysis, metal catalysis, and biocatalysis.

Organocatalytic Asymmetric Vinylogous Prins Cyclization

The organocatalytic asymmetric vinylogous Prins cyclization offers a powerful method for the synthesis of 2,3-disubstituted tetrahydrofurans with high diastereoselectivity and enantioselectivity. This reaction is catalyzed by a confined chiral imidodiphosphoric acid (IDP), which effectively controls the stereochemical outcome.[1]

General Reaction Scheme & Workflow

The general workflow for this process involves the reaction of an aldehyde with a 3,5-dien-1-ol in the presence of a chiral Brønsted acid catalyst.

Caption: Workflow for Organocatalytic Asymmetric Prins Cyclization.

Data Presentation

The following table summarizes the results for the synthesis of various 2,3-disubstituted tetrahydrofurans using this method.[1]

| Aldehyde (R) | Dienyl Alcohol (R') | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| 4-NO₂C₆H₄ | H | 95 | >20:1 | 99:1 |

| 4-BrC₆H₄ | H | 91 | >20:1 | 98:2 |

| C₆H₅ | H | 85 | >20:1 | 97:3 |

| 2-Furyl | H | 92 | >20:1 | 98.5:1.5 |

| Cyclohexyl | H | 88 | >20:1 | 97:3 |

| H | CH₃ | 82 | >20:1 | 96:4 |

Experimental Protocol: Synthesis of (2R,3R)-2-(4-nitrophenyl)-3-vinyltetrahydrofuran

Materials:

-

(R,E)-hexa-3,5-dien-1-ol

-

4-Nitrobenzaldehyde

-

Confined chiral imidodiphosphoric acid catalyst (5a)

-

Anhydrous methylcyclohexane

-

5 Å molecular sieves

Procedure:

-

To an oven-dried reaction vial, add the confined chiral imidodiphosphoric acid catalyst (5a) (0.006 mmol, 3 mol%).

-

Add 5 Å molecular sieves (approx. 60 mg).

-

The vial is sealed and purged with argon.

-

Anhydrous methylcyclohexane (2.0 mL) is added, and the mixture is stirred at room temperature.

-

(R,E)-hexa-3,5-dien-1-ol (0.20 mmol, 1.0 equiv) is added.

-

The reaction mixture is cooled to -20 °C.

-

4-Nitrobenzaldehyde (0.21 mmol, 1.05 equiv) is added in one portion.

-

The reaction is stirred at -20 °C and monitored by TLC.